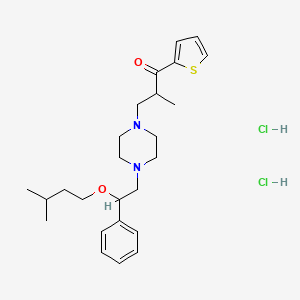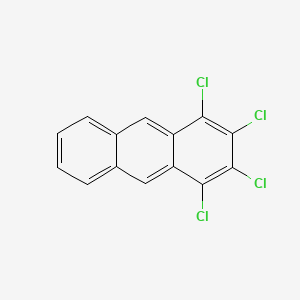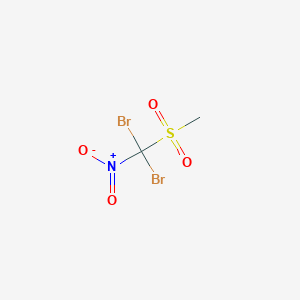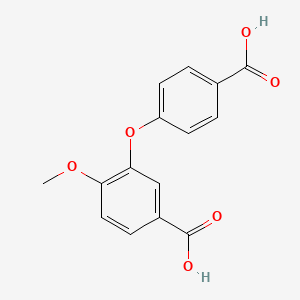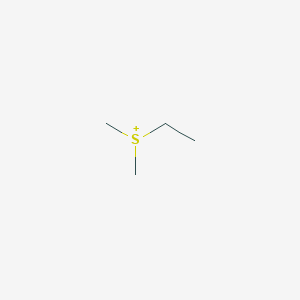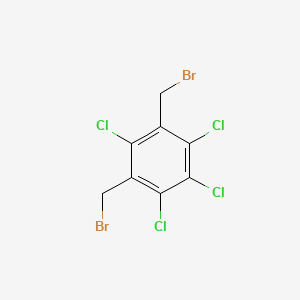
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene is an organic compound with the molecular formula C8H4Br2Cl4 This compound is characterized by its benzene ring substituted with two bromomethyl groups and four chlorine atoms
Preparation Methods
The synthesis of 1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene typically involves the bromination of 2,4,5,6-tetrachlorotoluene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide (NaNH2) and potassium thiolate (KSR).
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding methyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a benzylamine derivative, while oxidation with potassium permanganate can produce a benzaldehyde derivative .
Scientific Research Applications
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various biological and chemical targets. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
1,3-Bis(bromomethyl)-2,4,5,6-tetrachlorobenzene can be compared with other similar compounds such as:
1,3-Bis(bromomethyl)benzene: This compound lacks the chlorine substituents and is less reactive due to the absence of electron-withdrawing groups.
1,3-Bis(chloromethyl)benzene: This compound has chlorine atoms instead of bromine, making it less reactive in nucleophilic substitution reactions.
1,3,5-Tris(bromomethyl)benzene: This compound has an additional bromomethyl group, increasing its reactivity and potential for cross-linking applications.
The unique combination of bromomethyl and tetrachloro substituents in this compound enhances its reactivity and makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
21969-67-5 |
|---|---|
Molecular Formula |
C8H4Br2Cl4 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-2,4,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C8H4Br2Cl4/c9-1-3-5(11)4(2-10)7(13)8(14)6(3)12/h1-2H2 |
InChI Key |
XCBJIROLICUXQV-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CBr)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)


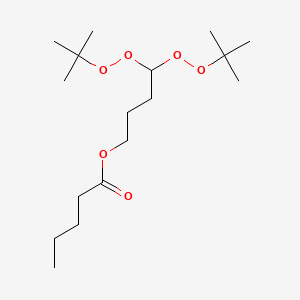
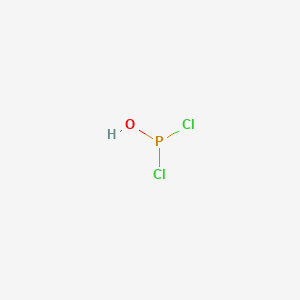
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
